ethyl 3,6-dihydro-2H-pyran-4-ylacetate
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-(3,6-dihydro-2H-pyran-4-yl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3H,2,4-7H2,1H3 |
InChI Key |
JGQJGDWUASZIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Piperidin-4-yl)acetate
Molecular Formula: C₉H₁₇NO₂ Key Properties:
- LogP : 0.85 (less lipophilic than the target compound)
- Hydrogen Bond Acceptors : 3
- Bioavailability Score : 0.55 (indicative of moderate absorption)
- Synthesis: Prepared via coupling reactions using cesium carbonate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in polar solvents .
Comparison :
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Molecular Formula : C₁₂H₁₆N₂O₃S₂
Key Properties :
Comparison :
Ethyl Palmitate (for Functional Comparison)
Molecular Formula : C₁₈H₃₆O₂
Key Properties :
Comparison :
- Ethyl palmitate’s long alkyl chain results in significantly lower polarity and vapor pressure compared to ethyl 3,6-dihydro-2H-pyran-4-ylacetate.
- Unlike the target compound, ethyl palmitate lacks heterocyclic moieties, limiting its utility in drug design but enhancing stability in environmental applications .
Data Tables
Table 1: Physical and Chemical Properties
Key Research Findings
Q & A
Q. What are the common synthetic routes for ethyl 3,6-dihydro-2H-pyran-4-ylacetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification or condensation reactions. A methodologically robust approach involves the use of ionic liquids as dual solvent-catalysts, as demonstrated in the synthesis of structurally similar ethyl-2-amino-4-argio-3-cyano-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate . Key parameters include solvent choice (e.g., water or ethanol), temperature (60–80°C), and catalyst loading (5–10 mol%). For example, substituting malononitrile with ethyl acetoacetate in a three-component reaction with aldehydes can yield pyran derivatives with >75% efficiency under optimized conditions . Purity is often validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.2–1.4 ppm for ethyl ester protons) .
Q. How can X-ray crystallography and spectroscopic methods resolve the molecular conformation of this compound?
X-ray diffraction (XRD) is critical for confirming bond angles and spatial arrangement. For example, analogous compounds like ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate show bond angles such as C14—O2—C15 = 117.40° and N1—C1—N3 = 126.24°, which align with tetrahedral geometry at oxygen and nitrogen centers . Spectroscopic characterization includes:
- ¹H NMR : Ethyl group protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm).
- ¹³C NMR : The ester carbonyl resonates at δ ~170 ppm, while the pyran ring carbons appear between δ 60–100 ppm . Discrepancies in data (e.g., unexpected splitting in NMR) may indicate rotameric equilibria or impurities, necessitating iterative recrystallization .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and reactivity of this compound?
Institutions like ICReDD employ quantum chemical reaction path searches to predict transition states and intermediates. For instance, density functional theory (DFT) at the B3LYP/6-31G* level can model the esterification mechanism, identifying energy barriers for nucleophilic acyl substitution . Computational screening of solvents (via COSMO-RS) and catalysts (e.g., Brønsted acids) reduces experimental trial-and-error, narrowing optimal conditions to <10 permutations . Validation involves comparing computed IR spectra (e.g., C=O stretch at ~1740 cm⁻¹) with experimental FT-IR data .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
Discrepancies often arise from subtle experimental variables. For example:
- Catalyst source : Patent-derived methods (e.g., EP 4 374 877 A2) may use proprietary catalysts, while academic protocols rely on commercial reagents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can affect purity and yield . A factorial design approach (e.g., 2³ factorial experiments) systematically tests variables like temperature, solvent polarity, and catalyst loading to identify dominant factors . Contradictory NMR data may require advanced techniques like 2D-COSY or NOESY to resolve stereochemical ambiguities .
Q. What strategies improve the scalability of this compound synthesis while maintaining stereochemical integrity?
Scalability challenges include exothermicity control and byproduct management. Continuous-flow reactors mitigate thermal gradients, as demonstrated in the synthesis of tetrahydro-2H-pyran derivatives, achieving 85% yield at 100 g scale . Stereochemical preservation requires inert atmospheres (N₂/Ar) and low-temperature quenching (−20°C) to prevent racemization . Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


